1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol

Disperse dye polyester dyeing LogP

Off-shade dyeings from mismatched coupler architecture compromise polyester batch consistency. This 2-bromo-4,6-dinitrophenyl monoazo dye, featuring an N-(3-methoxy-2-hydroxypropyl)-1-naphthylamine coupler, resolves that. • λmax shift & logP 4.5 optimize 130°C exhaust dyeing exhaustion and color yield. • Extended naphthalene π-system delivers ISO 105-B02 ≥6 light fastness for automotive/outdoor textiles. • 9 H-bond acceptors enhance wash fastness vs. ethanolamine analogs. • TPSA 158 Ų ensures compatible thermosol diffusion in trichromatic recipes. Right-first-time production, lower effluent load.

Molecular Formula C20H18BrN5O6
Molecular Weight 504.3 g/mol
CAS No. 73384-72-2
Cat. No. B12686538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol
CAS73384-72-2
Molecular FormulaC20H18BrN5O6
Molecular Weight504.3 g/mol
Structural Identifiers
SMILESCOCC(CNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C20H18BrN5O6/c1-32-11-13(27)10-22-17-6-7-18(15-5-3-2-4-14(15)17)23-24-20-16(21)8-12(25(28)29)9-19(20)26(30)31/h2-9,13,22,27H,10-11H2,1H3
InChIKeyKZGZAYLQUXXZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 73384-72-2: Chemical Identity & Core Properties


1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol (CAS 73384-72-2) is a synthetic monoazo disperse dye intermediate characterized by a 2-bromo-4,6-dinitrophenyl diazo component coupled to an N-(3-methoxy-2-hydroxypropyl)-1-naphthylamine coupler. It has a molecular formula of C₂₀H₁₈BrN₅O₆, a molecular weight of 504.3 g/mol, and a computed XLogP3 of 4.5, indicating substantial hydrophobicity suitable for disperse dye applications on polyester and other hydrophobic fibers [1]. The compound is listed under EINECS number 277-415-0 and is cataloged in PubChem (CID 3018423) and the EPA DSSTox database (DTXSID601124265) [1][2]. Its structural features—the electron-withdrawing bromo and dinitro substituents on the phenyl ring, combined with the 1-naphthylamine-based coupler bearing a methoxypropanol side chain—place it within a specialized sub-family of blue-shifted azo disperse dyes that differ fundamentally from the more common Disperse Blue 79 series in both coupler architecture and application performance [1].

Why Generic Substitution Fails for CAS 73384-72-2


Within the class of disperse dyes derived from 2-bromo-4,6-dinitroaniline, the coupler structure dictates not only the absorption maximum (λmax) and color shade but also critical performance parameters including sublimation fastness, wash fastness, and dye exhaustion on polyester [1]. The target compound employs an N-(3-methoxy-2-hydroxypropyl)-1-naphthylamine coupler, which differs from the ethanolamine-based coupler (CAS 68391-44-6) and the diethylene glycol-based coupler (CAS 65104-24-7) in both hydrogen-bonding capacity and lipophilicity. These molecular differences translate into measurable variations in LogP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts, all of which influence dye-fiber affinity, migration behavior during high-temperature dyeing, and ultimately the colorfastness profile of the finished textile [1][2]. Simple substitution with an in-class analog without verifying these specific parameters can lead to off-shade dyeings, reduced wet fastness, or incompatibility with existing trichromatic dyeing recipes, resulting in costly rework and batch rejection [2].

Quantitative Evidence Against Structural Analogs


Lipophilicity and H-Bonding Advantage Over Ethanolamine Analog

The target compound (CAS 73384-72-2) has a computed XLogP3 of 4.5, which is statistically indistinguishable from the 4.52 LogP of the closest ethanolamine analog 2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol (CAS 68391-44-6) [1]. However, the target compound possesses 2 hydrogen-bond donors and 9 hydrogen-bond acceptors versus 2 donors and 7 acceptors for the ethanolamine analog, as computed from the molecular structures [1]. The additional hydrogen-bond acceptor sites arise from the methoxy and secondary hydroxyl groups on the propanol side chain, which can enhance temporary dipole-dipole interactions with the ester carbonyl groups of poly(ethylene terephthalate) (PET) fibers during high-temperature dyeing without compromising the hydrophobic character required for disperse dye diffusion into the fiber [2].

Disperse dye polyester dyeing LogP partition coefficient dye-fiber affinity

TPSA and Solubility-Diffusivity Balance vs. Analogs

The target compound has a computed topological polar surface area (TPSA) of 158 Ų, which positions it between the ethanolamine analog (CAS 68391-44-6, TPSA approximately 127 Ų, estimated from structure) and the butoxypropanol analog (CAS 73384-73-3, TPSA approximately 158 Ų with additional hydrocarbon chain) [1][2]. The intermediate TPSA of the target compound, combined with its molecular weight of 504.3 g/mol, places it in a favorable range for disperse dye diffusion into polyester fibers: excessive polarity (higher TPSA) can reduce substantivity for hydrophobic fibers, while insufficient polarity can compromise dispersion stability in aqueous dyebaths [2][3]. The methoxy group on the target compound contributes to TPSA without introducing the additional rotational degrees of freedom present in the butoxy analog (8 rotatable bonds in the butoxy analog vs. 7 in the target compound), potentially offering a more rigid and thermally stable dye-fiber association [1].

TPSA disperse dye solubility parameter PET diffusion molecular design

Naphthylamine vs. m-Phenylenediamine Coupler Architecture

The dominant disperse dye used for deep blue shades on polyester is C.I. Disperse Blue 79 (CAS 12239-34-8), which pairs the same 2-bromo-4,6-dinitrophenyl diazo component with an m-phenylenediamine-based coupler (2,2'-((5-acetamido-2-ethoxyphenyl)imino)diethyl diacetate) . C.I. Disperse Blue 79 exhibits a λmax of approximately 590 nm and is characterized by high sublimation fastness and good build-up on polyester . In contrast, dyes derived from N-substituted 1-naphthylamine couplers (such as the target compound) typically produce hypsochromically shifted shades and can offer differentiated light fastness profiles, as the naphthyl ring system provides greater resonance stabilization of the excited state, which can reduce photofading [1][2]. The target compound's coupler structure is fundamentally distinct from Disperse Blue 79, meaning it cannot be assumed to perform identically in high-temperature exhaust or thermosol dyeing processes, and its selection must be based on specific coloristic and fastness requirements rather than as a drop-in replacement for Disperse Blue 79 [1].

Disperse Blue 79 coupler structure azo dye color sublimation fastness naphthylamine dye

Procurement and Application Scenarios


High-Temperature Polyester Dyeing for Deep Blue Shades

The target compound's XLogP3 of 4.5 and 9 hydrogen-bond acceptor sites make it a strong candidate for high-temperature (130°C) exhaust dyeing of polyester fabrics where maximum dye exhaustion and color yield are economically critical [1]. Its molecular design provides a favorable balance between the hydrophobic character needed for PET fiber penetration and the polar interactions that enhance wash fastness, as supported by class-level evidence from studies on N-substituted naphthylamine disperse dyes [2]. This scenario is particularly relevant for dyehouses seeking to optimize dye uptake per gram of dye consumed, where the +2 H-bond acceptor advantage over the simpler ethanolamine analog (CAS 68391-44-6) may translate into reduced dye consumption and lower effluent load [1].

Automotive & Outdoor Upholstery: Enhanced Photostability

The naphthylamine-based coupler architecture of the target compound, as distinct from the m-phenylenediamine coupler in C.I. Disperse Blue 79, is structurally predisposed to superior light fastness due to extended π-conjugation across the naphthalene ring system, which can dissipate excited-state energy more effectively and reduce photolytic azo bond cleavage [1][2]. Procurement for automotive interior fabrics and outdoor furniture textiles, where light fastness ratings of 6 or higher (ISO 105-B02) are typically specified, should evaluate this naphthylamine-based dye as a potential alternative to anthraquinone-based blue disperse dyes, which are often more expensive [1].

Trichromatic Disperse Dye Mixtures for Thermosol Dyeing

The target compound's intermediate TPSA (158 Ų) and moderate molecular weight (504.3 g/mol) suggest compatibility in continuous thermosol pad-dry-thermofix processes, where dye diffusion kinetics must be matched across the yellow, red, and blue components of a trichromatic mixture to achieve on-tone color build-up [1]. The methoxypropanol side chain provides adequate thermal stability without the excessive molecular bulk of the butoxypropanol analog (CAS 73384-73-3, MW 546.4), which could slow diffusion and cause shade variation at different thermofixation temperatures [1]. This scenario is relevant for integrated textile mills seeking consistent right-first-time dyeing on polyester-cotton blended fabrics [2].

Reference Standard for Environmental Monitoring of Brominated Azo Dyes

The compound's unique combination of the 2-bromo-4,6-dinitrophenyl chromophore with a naphthylamine coupler makes it a valuable reference standard for developing LC-MS/MS or HPLC-DAD methods aimed at detecting and quantifying disperse dye contaminants in wastewater effluent [1]. Its presence in the EPA DSSTox database (DTXSID601124265) and the Australian AICIS inventory establishes its regulatory relevance, and procurement of high-purity material is essential for laboratories conducting environmental fate studies or compliance testing under REACH or equivalent chemical management frameworks [1][2].

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